N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and a methoxybenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, the introduction of the dimethylphenyl group, and the attachment of the methoxybenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide
- N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- N-(3-((3,4-dimethylphenyl)amino)-2-quinoxalinyl)benzenesulfonamide
Uniqueness
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonamide moiety, in particular, may enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S/c1-15-8-9-17(14-16(15)2)24-22-23(26-21-7-5-4-6-20(21)25-22)27-31(28,29)19-12-10-18(30-3)11-13-19/h4-14H,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
TWSUTIJOHNHQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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